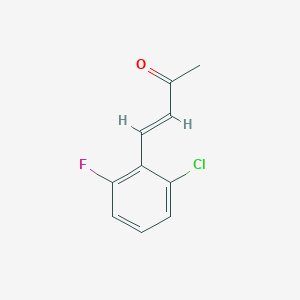
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C10H8ClFO and its molecular weight is 198.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one, also known as 2-chloro-6-fluorobenzylideneacetone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 175136-82-0
- Molecular Weight : 198.621 g/mol
- SMILES Notation : CC(=O)C=CC1=C(C=C(C=C1)Cl)F
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets. The compound has been shown to exhibit:
- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains, notably through mechanisms that disrupt bacterial cell membranes.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
Research indicates that chalcone derivatives, including this compound, have significant anticancer properties. A study highlighted its effectiveness against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |
| HepG2 (liver cancer) | 15.0 | Inhibits cell cycle progression |
Antimicrobial Activity
The compound has shown notable activity against various pathogens. Its antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
Case Studies and Research Findings
-
Study on Cytotoxicity :
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12.5 μM, indicating significant cytotoxicity compared to control treatments. -
Mechanistic Insights :
Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Molecular docking studies indicated strong binding affinity to key apoptotic proteins, suggesting a targeted mechanism of action. -
Inflammatory Response Modulation :
In vitro studies demonstrated that the compound significantly reduced the expression of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, highlighting its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-(2-chloro-6-fluorophenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRBDBXFAKDNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













